molecular formula C15H14ClN5S B3811647 5-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,2,4-triazin-3-amine

5-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,2,4-triazin-3-amine

Cat. No. B3811647
M. Wt: 331.8 g/mol
InChI Key: XTQLESWSWZXOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,2,4-triazin-3-amine, also known as CCT018159, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various cancers. It belongs to the class of triazine derivatives and has been shown to exhibit potent anti-tumor activity in preclinical studies.

Mechanism of Action

5-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,2,4-triazin-3-amine inhibits the activity of cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. CDKs control the progression of the cell cycle by phosphorylating various proteins involved in cell division. By inhibiting CDK activity, 5-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,2,4-triazin-3-amine disrupts the cell cycle and induces cell death in cancer cells.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,2,4-triazin-3-amine has been shown to have a selective inhibitory effect on CDK4/6, which are key regulators of the G1 phase of the cell cycle. Inhibition of CDK4/6 activity by 5-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,2,4-triazin-3-amine results in the accumulation of cells in the G1 phase, leading to cell cycle arrest and apoptosis. 5-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,2,4-triazin-3-amine has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

5-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,2,4-triazin-3-amine has several advantages as a potential therapeutic agent for cancer treatment. It exhibits potent anti-tumor activity and has a selective inhibitory effect on CDK4/6, which makes it a promising candidate for combination therapy with other anti-cancer agents. However, like any other drug, 5-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,2,4-triazin-3-amine has limitations. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the research and development of 5-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,2,4-triazin-3-amine. One possible direction is to investigate its potential as a combination therapy with other anti-cancer agents. Another direction is to explore its use in combination with immunotherapy, which has shown promising results in the treatment of certain types of cancer. Additionally, further studies are needed to determine the safety and efficacy of 5-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,2,4-triazin-3-amine in humans, and to identify biomarkers that can predict response to treatment.

Scientific Research Applications

5-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,2,4-triazin-3-amine has been extensively studied for its anti-tumor activity in various cancer cell lines and animal models. It has been shown to inhibit the growth of several types of cancers, including breast, lung, prostate, and colon cancer. 5-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,2,4-triazin-3-amine exerts its anti-tumor effects by targeting the cell cycle and inducing apoptosis in cancer cells.

properties

IUPAC Name

5-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5S/c1-9(14-8-22-10(2)19-14)18-15-20-13(7-17-21-15)11-3-5-12(16)6-4-11/h3-9H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQLESWSWZXOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)NC2=NC(=CN=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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